3-Bromo-1,1-diphenylacetone
Overview
Description
3-Bromo-1,1-diphenylacetone is an organic compound with the molecular formula C15H13BrO and a molecular weight of 289.17 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound can be achieved through a series of reactions. One method involves the reaction of phenylacetone with bromine to effect an α-keto bromination . This mixture is then slowly added to a solution of anhydrous aluminium chloride in benzene to catalyze a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound consists of a benzhydryl group and a methyl group attached to a central carbonyl group . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The central carbonyl carbon atom in this compound is electrophilic, and the two adjacent carbon atoms are slightly nucleophilic . This property makes it useful in various chemical reactions, such as aldol condensation reactions .Mechanism of Action
Safety and Hazards
When handling 3-Bromo-1,1-diphenylacetone, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or inhalation, immediate medical attention is required .
properties
IUPAC Name |
3-bromo-1,1-diphenylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c16-11-14(17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUDDMSHZFPMLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383280 | |
Record name | 3-bromo-1,1-diphenylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33609-25-5 | |
Record name | 3-bromo-1,1-diphenylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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